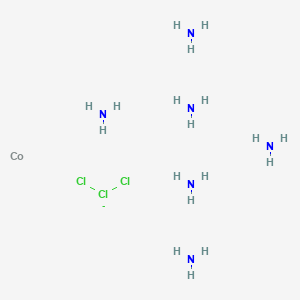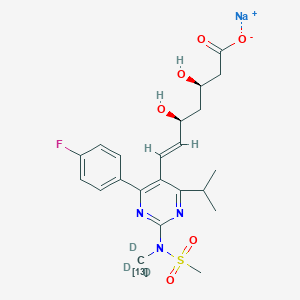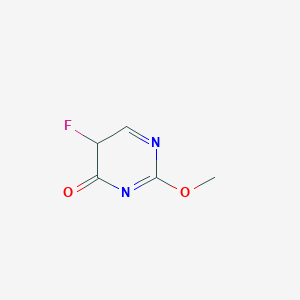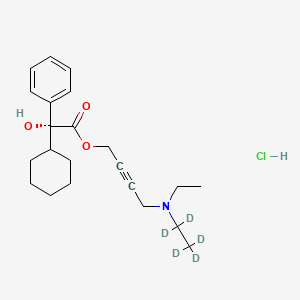
Oxybutynin-d5 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxybutynin-d5 (hydrochloride) is a deuterium-labeled derivative of oxybutynin hydrochloride, an antimuscarinic agent primarily used to treat overactive bladder. The deuterium labeling is used in scientific research to study the pharmacokinetics and metabolism of oxybutynin. This compound is known for its ability to inhibit the muscarinic action of acetylcholine on smooth muscle, thereby reducing bladder muscle contractions and alleviating symptoms of overactive bladder .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Oxybutynin-d5 (hydrochloride) typically involves the synthesis of the non-labeled oxybutynin followed by deuterium exchange reactions. The initial synthesis of oxybutynin involves a Mannich reaction, where 2-propyn-1-ol reacts with formaldehyde and diethylamine to form butynyl alcohol. This intermediate is then esterified with 2-cyclohexyl-2-hydroxy-2-phenylacetic acid to produce oxybutynin .
For the deuterium labeling, the non-labeled oxybutynin undergoes an exchange reaction with deuterium gas to replace hydrogen atoms with deuterium, resulting in Oxybutynin-d5 (hydrochloride) .
Industrial Production Methods
Industrial production of Oxybutynin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The deuterium exchange reaction is carefully monitored to achieve the desired level of deuterium incorporation .
化学反应分析
Types of Reactions
Oxybutynin-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert oxybutynin-d5 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
科学研究应用
Oxybutynin-d5 (hydrochloride) is widely used in scientific research due to its labeled nature, which allows for detailed pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Helps in studying the biological effects and interactions of oxybutynin.
Medicine: Used in clinical research to understand the drug’s behavior in the human body.
Industry: Employed in the development of new formulations and drug delivery systems
作用机制
Oxybutynin-d5 (hydrochloride) exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The compound targets muscarinic receptors, particularly the M3 subtype, which is primarily responsible for bladder muscle contractions .
相似化合物的比较
Similar Compounds
Tolterodine: Another antimuscarinic agent used to treat overactive bladder.
Darifenacin: Selectively targets M3 receptors, similar to oxybutynin.
Solifenacin: Also used for overactive bladder, with a similar mechanism of action.
Uniqueness
Oxybutynin-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms make it easier to trace and study the compound’s behavior in the body, offering insights that are not possible with non-labeled compounds .
属性
分子式 |
C22H32ClNO3 |
|---|---|
分子量 |
399.0 g/mol |
IUPAC 名称 |
4-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1/i1D3,3D2; |
InChI 键 |
SWIJYDAEGSIQPZ-ATXZJGFGSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
规范 SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
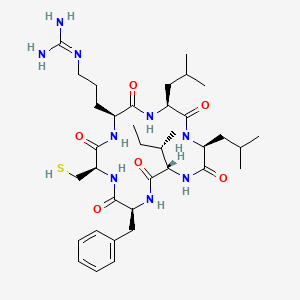
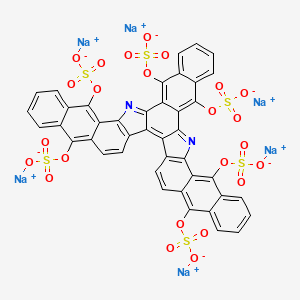
![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
![6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362877.png)
![2-[2-[[(2R,2'S,3aS,5'R,6S)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(7-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12362888.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)
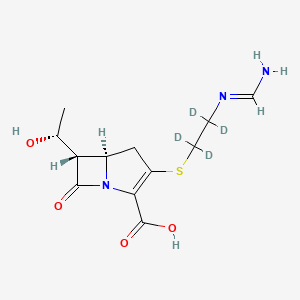
![Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate](/img/structure/B12362903.png)
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
